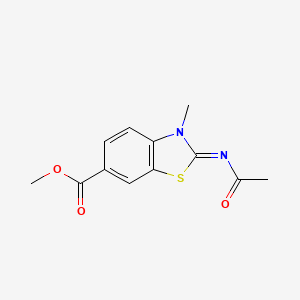

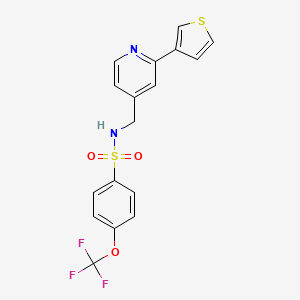

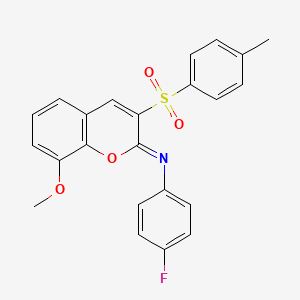

Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” are not found, there are general methods for synthesizing benzothiazole compounds. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Another method involves the cyclization of 2-aminothiophenols with CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Methyl 2-amino-1,3-benzothiazole-6-carboxylate”, are available. It has a molecular weight of 209.25 and is a light-yellow to yellow or orange powder or crystals .Applications De Recherche Scientifique

Antitumor Activities

- Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate derivatives display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. Metabolic transformations, notably N-acetylation and oxidation, play a crucial role in their mechanism of action, suggesting a novel approach to cancer therapy (Chua et al., 1999). Additional studies have identified the formation of C- and N-hydroxylated derivatives as part of the metabolic process, further elucidating the compounds' mode of action and selective profile of anticancer activity (Kashiyama et al., 1999).

Heterocyclic Natural Products Synthesis

- Research into the synthesis of heterocyclic cores found in natural products like violatinctamine and erythrazole A has been conducted. Biomimetic oxidative routes have been explored for the preparation of these cores, showcasing the compound's utility in replicating complex natural product structures (Blunt et al., 2015).

Antibacterial Properties

- The compound has also been investigated for its potential in creating antibacterial agents. Studies on derivatives of Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate have shown good to moderate antibacterial activity against various microorganisms, highlighting its potential in addressing bacterial resistance issues (Chavan & Pai, 2007).

Synthesis of Multifunctional Compounds

- The versatility of Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate in synthesizing multifunctional compounds has been demonstrated through the efficient synthesis of carboxylates and α-alkylidene cyclic carbonates. These findings underscore the compound's utility in the development of novel materials and pharmaceuticals (Tommasi & Sorrentino, 2009).

Safety And Hazards

Orientations Futures

Benzothiazole compounds have a wide range of applications in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity . Therefore, the future directions for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” could potentially involve further exploration of its biological activity and potential applications in medicine or other fields.

Propriétés

IUPAC Name |

methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7(15)13-12-14(2)9-5-4-8(11(16)17-3)6-10(9)18-12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOVSKYITOVFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)